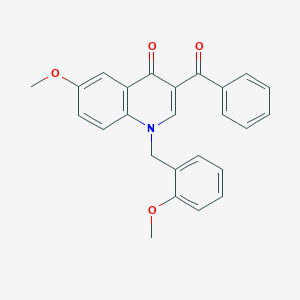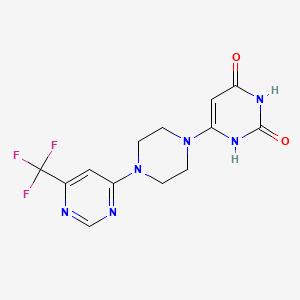
3-苯甲酰基-6-甲氧基-1-(2-甲氧基苄基)喹啉-4(1H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 3-benzoyl-6-methoxy-1-(2-methoxybenzyl)quinolin-4(1H)-one is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives have been extensively studied and have shown a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Synthesis Analysis
The synthesis of quinoline derivatives can be achieved through various methods. For instance, 3-benzoyl-2-quinolinecarboxaldehyde, a related compound, has been synthesized and characterized for use as a fluorogenic reagent for the high-sensitivity determination of primary amines . Another study describes the electrochemical synthesis of a benzofuran derivative from 3,4-dihydroxybenzoic acid and 4-hydroxy-1-methyl-2(1H)-quinolone, indicating the versatility of quinoline compounds in synthetic chemistry . Additionally, furo[3,2-c]quinolin-4(5H)-ones with methoxy substitutions have been obtained using a photoaddition reaction, showcasing the potential for photochemical approaches in the synthesis of quinoline derivatives .
Molecular Structure Analysis
Quinoline derivatives exhibit a wide range of molecular structures, which can be tailored for specific applications. For example, the synthesis and photochromism of new 2-unsubstituted 3-(2-benzylbenzoyl)quinolin-4(1H)-ones have been reported, with the compounds displaying photoreversible photochromic properties . This suggests that the molecular structure of quinoline derivatives can be designed to exhibit unique photochemical behaviors.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, leading to the formation of diverse compounds. The radical cyclization of 4-hydroxyquinolin-2(1H)-ones has been used to synthesize 2H-benzopyrano[3,2-c]quinolin-7(8H)-ones, demonstrating the reactivity of quinoline derivatives under radical conditions . Moreover, the discovery of 1-benzoyl-3-cyanopyrrolo[1,2-a]quinolines as apoptosis inducers highlights the biological relevance of chemical modifications at specific positions on the quinoline scaffold .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For instance, the rearrangement in the system 3-(α-aminobenzyl)quinoxalin-2(1H)-one-ethyl acetoacetate to synthesize 2-(pyrrol-3-yl)benzimidazoles indicates the potential for ring transformations under acidic conditions . Additionally, the synthesis of cyanine dyes from benzo[f]quinoline derivatives shows the application of quinoline compounds in the development of functional dyes . The radioiodination and biodistribution of 3-benzyl-2-([3-methoxybenzyl]thio)benzo[g]quinazolin-4-(3H)-one in tumor-bearing mice demonstrate the potential of quinoline derivatives in radiopharmaceutical development .
科学研究应用
合成化学应用
喹啉-4(1H)-酮衍生物的新合成方法的发展突出了该化合物在复杂分子结构合成中的重要性。一项研究展示了通过 [2+3] 光加成一步形成呋喃[3,2-c]喹啉-4(5H)-酮,说明了一种获得具有潜在生物活性和材料科学应用的化合物的途径 (Suginome 等人,1991)。另一项研究重点关注通过自由基环化区域选择性合成 2H-苯并吡喃[3,2-c]喹啉-7(8H)-酮,为合成具有潜在药理特性的新型喹啉酮衍生物提供了一种途径 (Majumdar & Mukhopadhyay,2003)。
光化学和光物理学
对喹啉-4(1H)-酮衍生物的光化学机理的研究揭示了它们的光致变色性质,这对于开发在光物理学和光学数据存储中具有潜在应用的材料至关重要。对喹啉系列中光致变色酮的光致变色性的一项研究阐明了它们完整的光化学机理,强调了环外羰基生色团在光激发过程中的作用 (Aloïse 等人,2006)。这项研究对于理解此类化合物在光照下的动态行为及其在开发光响应材料中的潜在用途至关重要。
材料科学
具有光致变色特性的新型喹啉-4(1H)-酮衍生物的合成和表征突出了它们在材料科学中的相关性,特别是在创建光可逆光致变色材料方面。对一系列新的 2-未取代的 3-(2-苄基苯甲酰基)喹啉-4(1H)-酮的研究证明了它们在无氧条件下具有生物活性和光可逆光致变色性质的潜力,为它们在开发具有光响应特性的新材料中的应用提供了见解 (Larina 等人,2010)。
属性
IUPAC Name |
3-benzoyl-6-methoxy-1-[(2-methoxyphenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4/c1-29-19-12-13-22-20(14-19)25(28)21(24(27)17-8-4-3-5-9-17)16-26(22)15-18-10-6-7-11-23(18)30-2/h3-14,16H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQKKPNNWBJWFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzoyl-6-methoxy-1-[(2-methoxyphenyl)methyl]quinolin-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2530727.png)


![9-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-2-methyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2530732.png)
![N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2530733.png)
![3-{[(Tert-butoxy)carbonyl]amino}-1-(diphenylmethyl)azetidine-3-carboxylic acid](/img/structure/B2530735.png)
![N-(4-{[2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)acetyl]amino}phenyl)-2-furamide](/img/structure/B2530736.png)
![1-(2,4-dimethylphenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2530737.png)


![3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-1,2,4-triazole](/img/structure/B2530746.png)
![(Z)-methyl 2-(2-((4-chlorobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2530747.png)
![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methoxynaphthalen-2-yl)methanone](/img/structure/B2530748.png)
